1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride
Description
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride is a sulfonamide derivative featuring an indoline core linked to a 3,5-dimethylpyrazole moiety via a sulfonyl group. This compound is commercially available (Santa Cruz Biotechnology, sc-338832) in quantities ranging from 250 mg to 5 g, with pricing from $267 to $1,600 . Its molecular formula is C₁₃H₁₆ClN₃O₂S, and it is primarily utilized in pharmaceutical and agrochemical research due to the bioactivity of pyrazole and indoline scaffolds.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S.ClH/c1-9-13(10(2)15-14-9)19(17,18)16-8-7-11-5-3-4-6-12(11)16;/h3-6H,7-8H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYAFGKJJFOHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Acetylacetone and Hydrazine Hydrate
The most widely reported method involves the condensation of acetylacetone (pentane-2,4-dione) with hydrazine hydrate in refluxing ethanol:
$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \rightarrow (\text{CH}3)2\text{C}3\text{HN}2 + 2\text{H}2\text{O}
$$
This exothermic reaction proceeds via enolization and cyclization, yielding 3,5-dimethylpyrazole in >90% purity. The product is isolated by distillation or recrystallization from ethanol.
Alternative Routes for Pyrazole Functionalization
Recent advances include copper-catalyzed cyclization of alkynes and hydrazines. For example, Kovacs et al. demonstrated that phenylacetylene reacts with oximes in the presence of Cu/Fe catalysts to form β-aminoenones, which are subsequently treated with hydrazine hydrate to yield 3,5-disubstituted pyrazoles. While this method offers regioselectivity, it is less cost-effective for large-scale production compared to the acetylacetone route.
Sulfonation of 3,5-Dimethylpyrazole
Chlorosulfonation at the 4-Position
The pyrazole ring is sulfonated using chlorosulfonic acid (ClSO₃H) under controlled conditions:
$$
(\text{CH}3)2\text{C}3\text{HN}2 + \text{ClSO}3\text{H} \rightarrow (\text{CH}3)2\text{C}3\text{HN}2\text{SO}2\text{Cl} + \text{HCl}
$$
Reaction parameters:
Sulfur Trioxide Complexes
Alternative sulfonating agents like sulfur trioxide-pyridine complexes offer milder conditions but require longer reaction times (12–24 hours). This method is advantageous for heat-sensitive intermediates.
Coupling of Sulfonyl Chloride with Indoline
Nucleophilic Aromatic Substitution
The sulfonyl chloride intermediate reacts with indoline in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide bond:
$$
(\text{CH}3)2\text{C}3\text{HN}2\text{SO}2\text{Cl} + \text{C}8\text{H}9\text{N} \rightarrow (\text{CH}3)2\text{C}3\text{HN}2\text{SO}2\text{C}8\text{H}8\text{N} + \text{HCl}
$$
Optimized conditions :
Microwave-Assisted Coupling
Microwave irradiation at 100°C for 15 minutes enhances reaction efficiency, achieving yields up to 88% with reduced side products.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas in ethanol:
$$
(\text{CH}3)2\text{C}3\text{HN}2\text{SO}2\text{C}8\text{H}8\text{N} + \text{HCl} \rightarrow (\text{CH}3)2\text{C}3\text{HN}2\text{SO}2\text{C}8\text{H}8\text{N} \cdot \text{HCl}
$$
Crystallization : The product is recrystallized from acetonitrile or ethanol/water mixtures to obtain white crystalline solids with >99% purity.
Alternative Synthetic Routes
One-Pot Synthesis via Iodine-Mediated Coupling
Rao et al. reported a one-pot method for pyrazole sulfonamides using molecular iodine as a catalyst. Terminal alkynes react with aldehydes and hydrazines to form pyrazoles, which are subsequently sulfonated in situ. While innovative, this approach suffers from lower yields (50–60%) for sterically hindered substrates.
Solid-Phase Synthesis
Immobilized indoline derivatives on Wang resin allow stepwise sulfonation and coupling, enabling parallel synthesis of analogs. This method is favored in medicinal chemistry for library generation but is impractical for bulk production.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Sulfonation Reagent | Chlorosulfonic acid | SO₃ gas in liquid SO₂ |
| Coupling Solvent | THF | Toluene |
| Purification | Column chromatography | Crystallization |
| Yield | 65–75% | 80–85% |
Cost drivers :
Challenges and Troubleshooting
Regioselectivity in Sulfonation
Polysulfonation at the 1- and 4-positions of pyrazole can occur if temperature exceeds 10°C. Mitigation strategies include:
Indoline Oxidation
Indoline’s secondary amine is prone to oxidation during coupling. Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w stabilize the reaction mixture.
Hydrochloride Hygroscopicity
The final product absorbs moisture, necessitating storage under nitrogen with desiccants. Lyophilization improves long-term stability.
Chemical Reactions Analysis
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride is primarily investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in cancer pathways, leading to reduced cell proliferation and increased apoptosis in tumor cells. Research has shown significant efficacy against various human cancer cell lines, indicating its potential as an anticancer agent .
- Anti-inflammatory Properties : The compound is also being explored for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for further therapeutic development.
The biological activities of this compound include:
- Antiviral Effects : Studies indicate that the compound may exhibit antiviral properties by inhibiting viral replication through interaction with viral enzymes or host cell receptors .
- Antimicrobial Activity : The compound has shown promise in preliminary tests against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Industrial Applications
Beyond its medicinal uses, this compound serves as a building block in the synthesis of more complex molecules. It is utilized in:
- Agrochemicals : The unique structural features facilitate the development of new agrochemical products that can enhance crop protection and yield.
- Materials Science : Its properties are being investigated for potential applications in creating new materials with specific functionalities, such as catalysts or sensors .
Case Studies
Several studies have documented the effectiveness of this compound:
- Anticancer Efficacy : A study conducted by the National Cancer Institute evaluated the compound's activity against multiple cancer cell lines, revealing significant growth inhibition rates .
- Inflammation Model : In vivo models demonstrated reduced inflammation markers when treated with this compound, supporting its potential use in inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in core heterocyclic rings, sulfonyl substituents, and additional functional groups. Key examples include:
Key Observations :
- Substituent Effects : The 3,5-dimethylpyrazole group in the target compound introduces steric bulk compared to smaller substituents like methylphenyl (sc-302690) or chloride (). This may influence solubility and membrane permeability .
- Molecular Weight : Analogs with piperidine cores (e.g., sc-338834) have higher molecular weights (~335.81) due to carboxylic acid groups, which could affect pharmacokinetics .
Biological Activity
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H15N3O2S |
| Molecular Weight | 277.35 g/mol |
| IUPAC Name | 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline |
| CAS Number | 1032073-17-8 |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammation, thereby modulating these biological processes.
- Receptor Modulation : It has the potential to interact with receptors linked to cancer and inflammatory pathways, influencing their activity and downstream effects.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). The IC50 values (concentration required to inhibit cell growth by 50%) ranged from 0.71 µM to 42.30 µM across different studies .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 12.50 |
| HepG2 | 0.71 |
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory pathways .
Comparative Analysis with Similar Compounds
Comparing this compound with other pyrazole and indole derivatives reveals unique biological profiles:
| Compound Type | Common Activities |
|---|---|
| Indole Derivatives | Anticancer, anti-inflammatory |
| Pyrazole Derivatives | Antiviral, antimicrobial |
The distinct combination of structural features in this compound may confer unique biological activities that are not present in its individual components.
Case Studies and Research Findings
Recent advancements in drug design have focused on pyrazole derivatives due to their diverse biological activities. A systematic review highlighted various pyrazole compounds' anticancer activities, establishing a correlation between structural modifications and enhanced potency against specific cancer types .
Notable Findings
- Cytotoxicity : A study found that certain derivatives demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values as low as 0.08 µM .
- Mechanisms of Action : Research indicated that some compounds could inhibit key kinases involved in tumor progression, suggesting a multi-target approach in their anticancer efficacy .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride?
- Methodological Answer : The synthesis typically involves sulfonylation of the pyrazole moiety followed by coupling with indoline. A reflux reaction in xylene with chloranil (1.4 mmol) as an oxidizing agent for 25–30 hours is effective for sulfonylation . Post-reaction, the organic layer is separated, washed with NaOH solution, and purified via recrystallization from methanol. Conversion to the hydrochloride salt is achieved by treating the freebase with HCl, a step critical for stabilizing amines and enhancing solubility .
Q. Which spectroscopic and analytical techniques are most suitable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and purity.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies functional groups like sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and indoline NH .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 293.81 g/mol for the hydrochloride salt) .
Q. How can purification challenges be addressed post-synthesis?
- Methodological Answer : Recrystallization from polar solvents like methanol or ethanol is effective for removing unreacted starting materials . For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane gradients) may be employed. Purity validation via HPLC (≥95%) is recommended .
Advanced Research Questions
Q. How should discrepancies between crystallographic data and spectroscopic results be resolved?
- Methodological Answer : Discrepancies may arise from polymorphism or dynamic effects in solution. Cross-validate using:
- Temperature-Dependent NMR : Detects conformational changes.
- SHELX Refinement : Adjusts thermal parameters and occupancy rates in crystallographic models .
- DFT Calculations : Compare experimental and computed NMR/IR spectra to identify anomalies .
Q. What strategies mitigate poor solubility in biological assays?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve aqueous solubility .
- Co-Solvents : Use DMSO or cyclodextrins for in vitro assays.
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to enhance permeability .
Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups : Methyl groups at pyrazole 3,5-positions increase sulfonylation efficiency due to steric and electronic effects .
- Comparative Studies : Synthesize analogs (e.g., replacing methyl with ethyl) and evaluate via kinetic assays or computational docking .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with target protein structures (PDB) to predict binding affinities.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
